

4-Chloro-2-methoxybenzyl alcohol safety data sheet (SDS) PDF

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzyl alcohol

CAS No.: 55685-75-1

Cat. No.: B3426949

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Title: Operationalizing the SDS: Strategic Handling and Validation of **4-Chloro-2-methoxybenzyl Alcohol** Document Type: Technical Whitepaper & Operational Guide Subject: **4-Chloro-2-methoxybenzyl Alcohol** (CAS: 55685-75-1)[1]

Executive Summary: Beyond the PDF

In pharmaceutical synthesis, **4-Chloro-2-methoxybenzyl alcohol** serves as a critical scaffold, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] While the standard Safety Data Sheet (SDS) classifies it as a generic irritant, the operational reality is more nuanced.

This guide translates the static data of the SDS into a dynamic, laboratory-grade protocol. It addresses the compound's specific physicochemical vulnerabilities—specifically its low melting point (47–51 °C) and susceptibility to benzylic oxidation—to ensure downstream synthetic success.[1]

Physicochemical Profile & Hazard Analysis

The following data consolidates multiple vendor specifications (Sigma-Aldrich, Combi-Blocks) into a single operational reference.

Table 1: Critical Physicochemical Properties

Property	Value / Description	Operational Implication
CAS Number	55685-75-1	Unique identifier for inventory tracking.[1][2]
Physical State	Crystalline Solid (Pale Cream)	Critical: MP is near ambient in hot climates.[1] May arrive fused/melted.
Melting Point	47 – 51 °C	Requires temperature-controlled storage (<25 °C) to prevent caking.[1]
Boiling Point	~268 °C (Predicted)	High boiling point allows for thermal stability in refluxing solvents.
Solubility	DMSO, Methanol, DCM	Soluble in polar aprotic/protic solvents; limited water solubility.[1]
Reactivity	Benzylic Alcohol	Prone to oxidation to 4-chloro-2-methoxybenzaldehyde.

Hazard Interpretation (GHS Classification)

- H315 (Skin Irrit. 2): The benzylic nature allows for moderate lipophilicity, facilitating dermal absorption and irritation.
- H319 (Eye Irrit.[1][3][4][5][6] 2A): Crystalline dust presents a mechanical and chemical abrasion risk to the cornea.[1]
- H335 (STOT SE 3): Inhalation of dust triggers respiratory tract irritation.[1]

Operational Safety: The "Self-Validating" Handling System

To ensure safety and integrity, we employ a Self-Validating System. This means the safety protocol itself generates evidence that the compound is being handled correctly.[1]

Engineering Controls & PPE

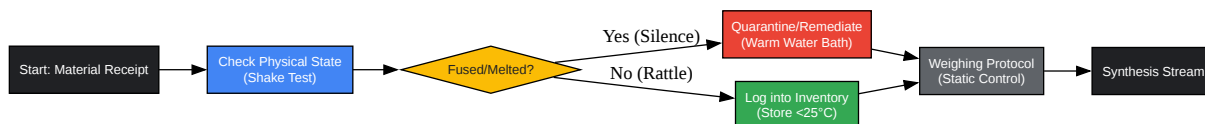
- Primary Barrier: Fume hood with face velocity >0.5 m/s.
- Glove Selection: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling (solutions), use Butyl Rubber due to the permeation potential of benzyl alcohol derivatives.
- Respiratory: If handling >10g of dry powder outside a hood, an N95/P2 particulate respirator is mandatory to mitigate H335 risks.

Protocol: The "Cold-Chain" Receipt Validation

Because the melting point is ~50 °C, shipping trucks in summer can exceed this temperature, causing the product to melt and resolidify into a hard, intractable mass (fused monolith).[1]

- Visual Inspection: Upon receipt, shake the bottle.
 - Audible Rattle: Material is free-flowing crystals (Pass).
 - Silence/Thud: Material has fused (Fail/Caution).
- Remediation: If fused, do not chip it out with a metal spatula (risk of glass breakage/injury). [1] Gently warm in a water bath (40 °C) to melt fully, then pour into a tared flask for immediate use or recrystallization.

Visualization: Risk Assessment & Handling Workflow



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Figure 1: Decision logic for receiving low-melting point solids like **4-Chloro-2-methoxybenzyl alcohol**.

Analytical Validation & Quality Control

A generic SDS does not provide methods to verify purity.^[1] The primary impurity in aged samples is 4-chloro-2-methoxybenzaldehyde (oxidation product).

Recommended HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV @ 280 nm (aromatic absorption).
- Expected Result: The alcohol is more polar and will elute earlier than the corresponding aldehyde or benzyl chloride impurities.

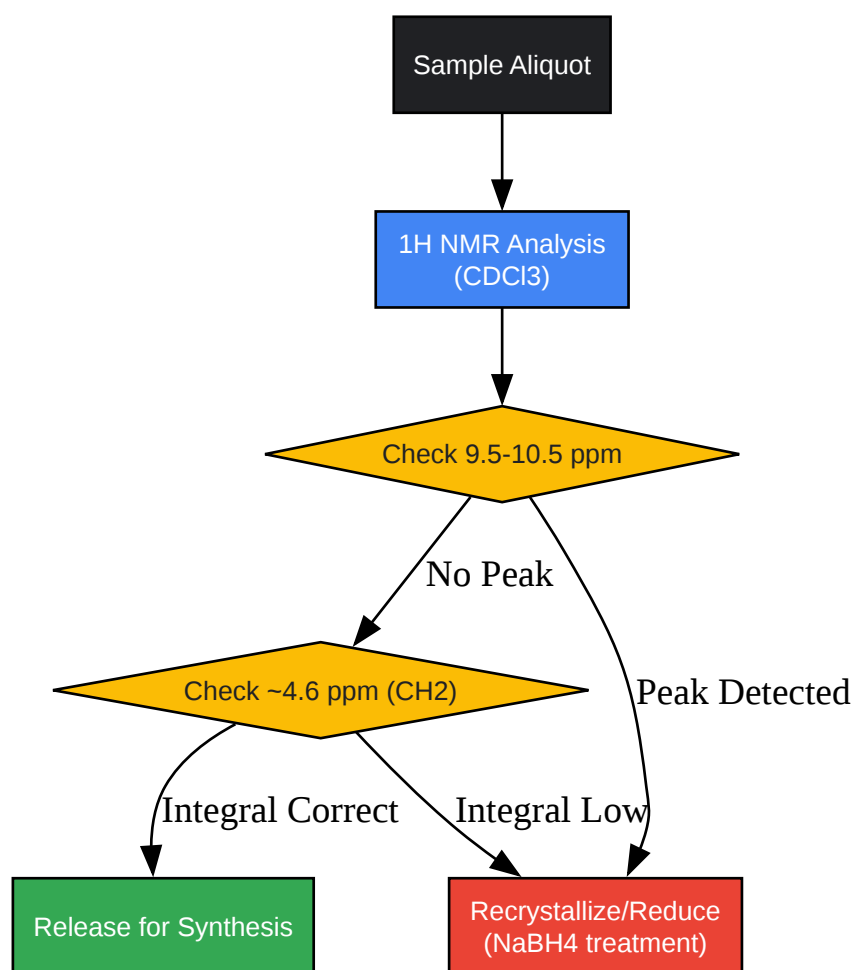
¹H NMR Diagnostic (The "Golden Standard")

To validate the integrity of the CH₂-OH group:

- Solvent: DMSO-d₆ or CDCl₃.

- Key Signal (Alcohol): Look for a doublet (or singlet depending on exchange) at ~4.6 ppm (benzylic CH₂).
- Key Signal (Impurity): Check for a singlet at ~10.0 ppm. If present, this indicates oxidation to the aldehyde.[1]
- Pass Criteria: Aldehyde integral < 1% relative to the benzylic CH₂.

Visualization: Analytical Logic



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Figure 2: Quality Control decision tree focusing on the detection of oxidative degradation.

Synthetic Utility & Causality[1][8]

Why use this specific alcohol? The 4-chloro and 2-methoxy substituents provide unique electronic properties for drug design.

- **Electronic Effects:** The 2-methoxy group is an electron-donating group (EDG) via resonance, activating the ring. However, the 4-chloro group is electron-withdrawing (EWG) via induction. This "push-pull" system makes the benzyl position moderately reactive but stable enough for handling.
- **Common Transformations:**
 - **To Benzyl Halide:** Reaction with SOCl₂ converts the alcohol to the benzyl chloride (highly reactive electrophile).
 - **To Benzaldehyde:** Oxidation (e.g., MnO₂ or Swern) yields the aldehyde, a precursor for reductive amination.

Causality in Handling: Because the methoxy group activates the ring, this compound is more sensitive to strong acids than unsubstituted benzyl alcohol. Avoid heating with strong mineral acids unless polymerization or demethylation is intended.

References

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